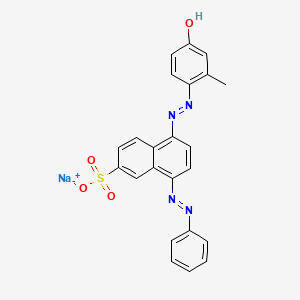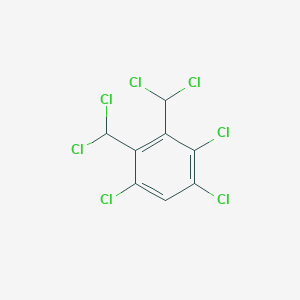
tert-BUTYROPHENONE, 3',4'-DIHYDROXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is an organic compound that belongs to the class of phenones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and two hydroxyl groups at the 3’ and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by hydroxylation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-BUTYROPHENONE, 3’,4’-DIMETHOXY-: Similar structure but with methoxy groups instead of hydroxyl groups.
4-tert-Butylphenol: Lacks the carbonyl group and hydroxyl groups.
3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a ketone.
Uniqueness
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72017-59-5 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,12-13H,1-3H3 |
InChI-Schlüssel |
PYYHPJWXMOZDTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


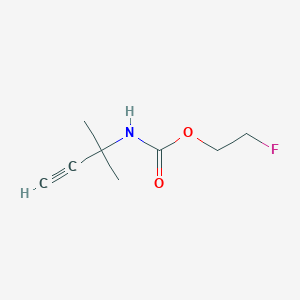
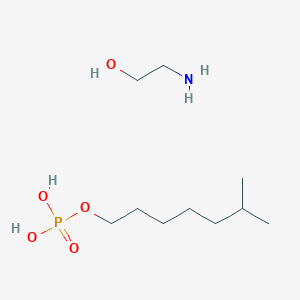
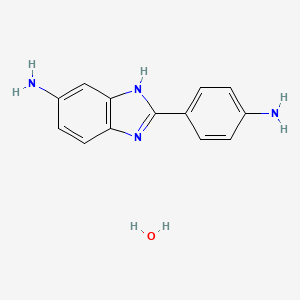
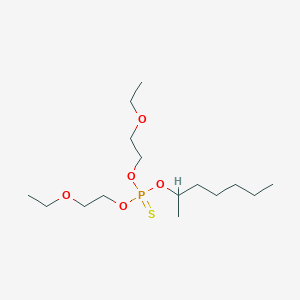
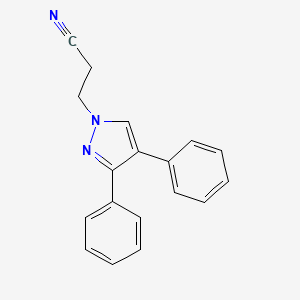

![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
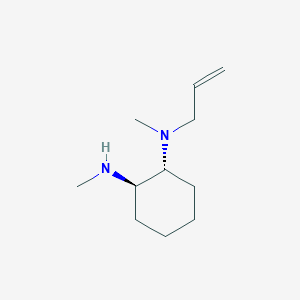
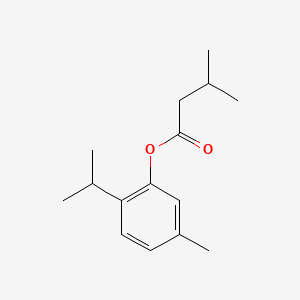
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
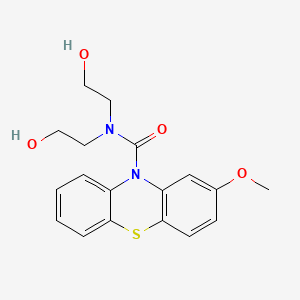
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
